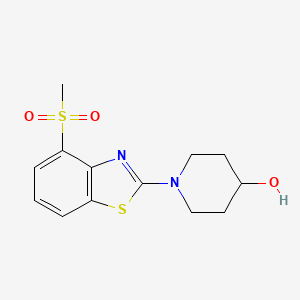
1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. The synthesis process can vary widely depending on the specific compound .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) between them .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include reactions with other compounds under various conditions, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol: and its derivatives have shown promising anti-tubercular properties. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to synthesize these compounds . Molecular docking studies against the target DprE1 have also been conducted to identify potent inhibitors with enhanced anti-tubercular activity.
Ligands for Metal Extraction
These benzothiazole derivatives have potential as ligands for metal extraction . Their coordination chemistry allows them to form stable complexes with metal ions, making them useful in applications such as solvent extraction and catalysis.
Optical Materials
Researchers have explored the optical properties of benzothiazole derivatives . These compounds exhibit fluorescence and can serve as components in optical materials, including sensors, imaging agents, and light-emitting devices.
Biological Uses
aFibroblast Growth Factor Antagonists : Some benzothiazole derivatives act as fibroblast growth factor antagonists, which may have implications in cancer therapy and tissue regeneration . b. Autotaxin Inhibitors Autotaxin is an enzyme involved in cell migration and inflammation. Certain benzothiazole compounds have shown inhibitory activity against autotaxin . c. Wnt Antagonist DKK Inhibitors Wnt signaling plays a crucial role in development and disease. Benzothiazole derivatives have been investigated as potential inhibitors of the Wnt antagonist DKK . dCytosolic Phospholipase A2α Inhibitors : These compounds also exhibit inhibitory effects on cytosolic phospholipase A2α, an enzyme involved in inflammation and lipid metabolism .
Green Chemistry Synthesis
Recent advances in green chemistry have focused on the synthesis of benzothiazole compounds. Methods include condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, acyl chlorides, and cyclization using thioamide or carbon dioxide (CO₂) as raw materials .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-20(17,18)11-4-2-3-10-12(11)14-13(19-10)15-7-5-9(16)6-8-15/h2-4,9,16H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAIFNVCULXDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6460254.png)
![2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6460261.png)
![2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6460262.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460265.png)
![4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460277.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6460279.png)
![4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460282.png)
![4-(4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460288.png)
![N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460314.png)
![4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460315.png)
![4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6460318.png)
![4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460325.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460335.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6460348.png)